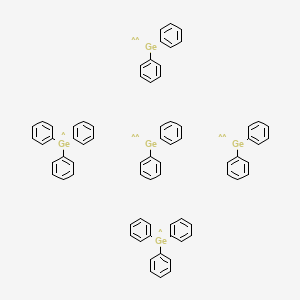
Diphenyl-lambda~2~-germane--triphenylgermyl (3/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) is a unique organogermanium compound. Organogermanium compounds are known for their interesting chemical properties and potential applications in various fields, including materials science and medicinal chemistry. This compound, with its complex structure, offers a range of possibilities for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) typically involves the reaction of diphenylgermane with triphenylgermane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction may require a catalyst, such as a palladium complex, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into simpler germanium-containing species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives .
Scientific Research Applications
Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s potential biological activity is being explored for its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential as an anticancer agent and its role in enhancing immune responses.
Mechanism of Action
The mechanism by which Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with cellular proteins and enzymes, influencing signaling pathways and cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate oxidative stress and immune responses .
Comparison with Similar Compounds
Similar Compounds
Diphenylgermane: A simpler organogermanium compound with similar chemical properties.
Triphenylgermane: Another related compound with three phenyl groups attached to germanium.
Tetraphenylgermane: A compound with four phenyl groups attached to germanium.
Uniqueness
Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) is unique due to its specific combination of phenyl groups and germanium atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
109418-10-2 |
|---|---|
Molecular Formula |
C72H60Ge5 |
Molecular Weight |
1288.4 g/mol |
InChI |
InChI=1S/2C18H15Ge.3C12H10Ge/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2*1-15H;3*1-10H |
InChI Key |
ODGZZXZVNCKGJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















